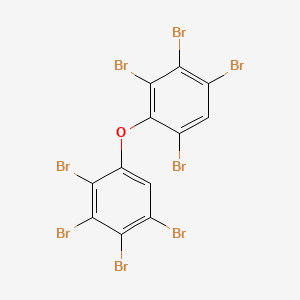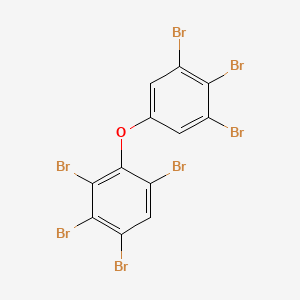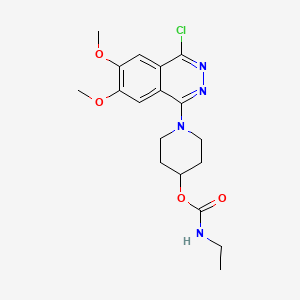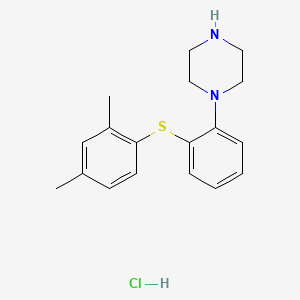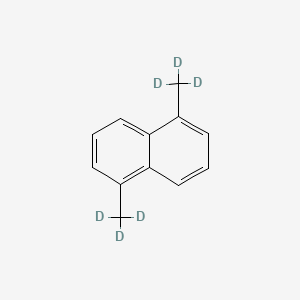
1,5-Di(methyl-d3)-naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Di(methyl-d3)-naphthalene is a deuterated derivative of naphthalene, where the hydrogen atoms in the methyl groups are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and spectroscopic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di(methyl-d3)-naphthalene typically involves the deuteration of 1,5-dimethylnaphthalene. This can be achieved through several methods, including:
Catalytic Deuteration: This method involves the use of a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration of the methyl groups.
Chemical Exchange: Another method involves the exchange of hydrogen atoms with deuterium using deuterated reagents such as deuterated sulfuric acid (D2SO4) or deuterated acetic acid (CD3COOD). This method is often used when catalytic deuteration is not feasible.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the deuterated product. The choice of deuterated reagent and reaction conditions is optimized to minimize costs and maximize efficiency.
化学反応の分析
Types of Reactions
1,5-Di(methyl-d3)-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with functional groups such as carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the naphthalene ring to a more saturated form, such as tetrahydronaphthalene. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methyl groups in this compound can undergo substitution reactions with various electrophiles. Common reagents include halogens (e.g., bromine, chlorine) and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Naphthalene derivatives with carboxylic acids or ketones.
Reduction: Tetrahydronaphthalene or other partially saturated naphthalene derivatives.
Substitution: Halogenated or sulfonylated naphthalene derivatives.
科学的研究の応用
1,5-Di(methyl-d3)-naphthalene has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Environmental Studies: Employed in tracer studies to track the movement and transformation of naphthalene compounds in the environment.
Pharmaceutical Research: Utilized in the study of drug metabolism and pharmacokinetics, particularly in the development of deuterated drugs with improved metabolic stability.
Material Science: Investigated for its potential use in the development of deuterated polymers and other advanced materials with unique properties.
作用機序
The mechanism of action of 1,5-Di(methyl-d3)-naphthalene is primarily related to its isotopic properties. The presence of deuterium atoms can influence the compound’s chemical reactivity, stability, and interaction with other molecules. In NMR spectroscopy, the deuterium atoms provide distinct signals that can be used to study the compound’s structure and dynamics. In pharmaceutical research, the deuterium atoms can slow down the metabolic degradation of the compound, leading to improved drug efficacy and reduced side effects.
類似化合物との比較
Similar Compounds
1,5-Dimethylnaphthalene: The non-deuterated version of 1,5-Di(methyl-d3)-naphthalene, commonly used in organic synthesis and as a precursor for other naphthalene derivatives.
1,4-Dimethylnaphthalene: Another isomer of dimethylnaphthalene with similar chemical properties but different substitution pattern.
1,5-Diethyl-naphthalene: A compound with ethyl groups instead of methyl groups, used in similar applications but with different physical and chemical properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties that are beneficial in various analytical and research applications. The deuterium atoms can influence the compound’s chemical reactivity, stability, and interaction with other molecules, making it a valuable tool in scientific research.
特性
IUPAC Name |
1,5-bis(trideuteriomethyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDBCEWUYXVGCQ-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C2C=CC=C(C2=CC=C1)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
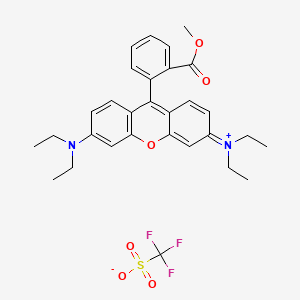
![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-4-methoxy-6-pentadecyl-](/img/new.no-structure.jpg)
![1,4-Dioxaspiro[4.4]non-6-ene-7-carbaldehyde](/img/structure/B569659.png)

![N-methyl-N-[(E)-1,3-thiazol-2-yldiazenyl]methanamine](/img/structure/B569664.png)
![7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene]](/img/structure/B569670.png)
![Pyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B569671.png)
